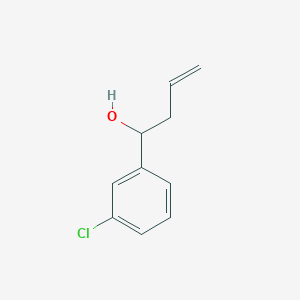

1-(3-Chlorophenyl)but-3-en-1-ol

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-2-4-10(12)8-5-3-6-9(11)7-8/h2-3,5-7,10,12H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKABKPZDICDKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC(=CC=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)but-3-en-1-ol can be achieved through several methods. One common synthetic route involves the regioselective Heck reaction of aryl triflate with but-3-en-1-ol . This reaction typically requires palladium catalysts and specific reaction conditions to ensure high yield and selectivity. Industrial production methods may involve similar catalytic processes but on a larger scale, optimizing for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(3-Chlorophenyl)but-3-en-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, amine, or thiol groups.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(3-Chlorophenyl)but-3-en-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential therapeutic uses, such as anti-inflammatory or antimicrobial properties, is ongoing.

Industry: It serves as a precursor in the manufacture of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)but-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group can enhance the compound’s binding affinity to these targets, influencing biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Table 1: Substituent Effects on Yield and Physical State

Key Observations :

- Methoxy substituents : Ortho-substitution (2-methoxy) reduces yield (58%) compared to meta- (73%) and para-positions (67%), likely due to steric hindrance .

- Halogen substituents : Bromine at the meta position (3-bromo) achieves a high yield (92%), suggesting favorable reactivity in Grignard or allylation reactions . Data for chloro derivatives is incomplete but critical for understanding electronic effects.

Spectral Data and Structural Confirmation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are pivotal for structural elucidation:

Table 2: Spectral Data Comparison

Key Observations :

- Methoxy-substituted compounds exhibit a characteristic [M-OH]+ peak at ~161 m/z, independent of substituent position .

- Ortho-methoxy derivatives show distinct deshielding of hydroxyl protons (δ 4.6) due to proximity to the methoxy group .

Electronic and Steric Effects on Reactivity

- Electron-withdrawing groups (Cl, Br, CF3) : Enhance the electrophilicity of the aldehyde precursor, accelerating nucleophilic addition. For example, 1-[3-(trifluoromethyl)phenyl]but-3-en-1-ol (MW: 216.2 g/mol) may exhibit higher polarity and boiling point due to the trifluoromethyl group .

- Electron-donating groups (OMe) : Reduce electrophilicity but improve solubility in polar solvents. Meta-methoxy derivatives achieve higher yields than ortho analogs due to reduced steric clash .

Optical Activity and Stereochemical Outcomes

Enantiomeric excess (ee) is critical for chiral intermediates:

- (R)-1-(3-Methoxyphenyl)but-3-en-1-ol achieves 95% ee via asymmetric catalysis, highlighting the compatibility of methoxy groups with stereocontrol .

Biological Activity

1-(3-Chlorophenyl)but-3-en-1-ol, a compound with significant biological implications, has been studied for its potential therapeutic effects and mechanisms of action. This article provides a comprehensive overview of its biological activity, including in vitro studies, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its chlorophenyl group attached to a butenol structure. The presence of the chlorine atom on the aromatic ring enhances its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its antiproliferative , antimicrobial , and anti-inflammatory properties.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound on cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells. The compound exhibited an IC50 value indicative of potent antiproliferative activity, comparable to established chemotherapeutic agents.

Table 1: Antiproliferative Effects of this compound

The mechanism by which this compound exerts its antiproliferative effects involves the destabilization of microtubules, leading to cell cycle arrest and apoptosis. Flow cytometry analyses have shown that treatment with the compound results in significant accumulation of cells in the G2/M phase, indicating disruption of normal cell cycle progression.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies indicate that the compound exhibits bacteriostatic effects, inhibiting the growth of Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Effects of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | |

| Escherichia coli | 64 μg/mL |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its utility in inflammatory conditions.

Case Studies

Several case studies have reported on patients treated with formulations containing this compound for various conditions. These reports indicate positive outcomes in terms of tumor reduction and symptom alleviation in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3-Chlorophenyl)but-3-en-1-ol, and how do substituent positions influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via catalytic photoredox allylation of aldehydes using allyl tributyl stannane. For example, analogous methods for substituted aryl aldehydes (e.g., 1-ethyl-3-methoxybenzaldehyde) yield 58–74% after purification by flash column chromatography (cyclohexane/ethyl acetate/acetic acid, 95/5/1) . Substituent positions (ortho, meta, para) significantly impact yields due to steric and electronic effects. Meta-substituted derivatives (e.g., 3-methoxyphenyl) show higher yields (~73%) compared to ortho (~58%) .

Q. How can oxidation and reduction reactions of this compound be systematically characterized?

- Methodological Answer : Oxidation with KMnO₄ or CrO₃ under acidic conditions converts the alcohol to a ketone (e.g., 3-chlorophenyl-3-methylbutan-1-one) or carboxylic acid. Reduction with NaBH₄ or LiAlH₄ yields diols or amines. Monitor reactions via TLC and confirm products using ¹H/¹³C NMR and ESI-MS (e.g., [M-OH]+ at m/z = 161.1) .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer : Use ¹H-NMR (δ ~4.5–5.5 ppm for allylic protons), ¹³C-NMR (δ ~120–140 ppm for aromatic carbons), and ESI-MS for molecular ion confirmation. Compare spectral data with literature values for meta-substituted analogs to validate purity .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

- Methodological Answer : Employ asymmetric catalysis using chiral ligands (e.g., BINOL-derived phosphoric acids) or transition-metal complexes (e.g., Ru or Rh with Josiphos ligands). Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Q. What strategies resolve contradictions in reaction yields for substituted derivatives of this compound?

- Methodological Answer : Conduct kinetic studies to identify rate-limiting steps (e.g., steric hindrance in meta vs. para positions). Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature (e.g., 0–25°C for sensitive intermediates) .

Q. How does this compound interact with biological targets such as neurotransmitter receptors or enzymes?

- Methodological Answer : Perform receptor binding assays (e.g., 5-HT2C serotonin receptors) using radioligand displacement. For enzyme inhibition, use fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition with Ellman’s reagent). Compare IC₅₀ values with known agonists/antagonists .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.